Propane-1,2-diol, monoacetate

説明

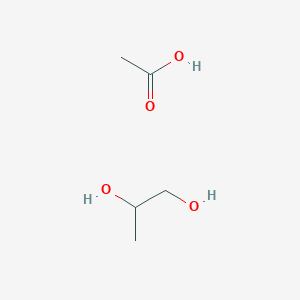

Propane-1,2-diol, monoacetate (CAS 1331-12-0), also known as 1,2-Propanediol, monoacetate or propylene glycol 1-acetate, is an ester derived from propane-1,2-diol (propylene glycol) and acetic acid. Its molecular formula is C₅H₁₀O₃, with a molecular weight of 118.13 g/mol . The IUPAC name is acetic acid, 2-hydroxypropyl ester, and it is structurally characterized by a single acetyl group attached to the 1-hydroxy position of propane-1,2-diol .

特性

IUPAC Name |

acetic acid;propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2.C2H4O2/c1-3(5)2-4;1-2(3)4/h3-5H,2H2,1H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABXMSSGPHGCII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331-12-0 | |

| Record name | 1,2-Propanediol, monoacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane-1,2-diol, monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

Propane-1,2-diol, monoacetate (also known as propylene glycol monoacetate) is an ester derivative of propane-1,2-diol. This compound has garnered attention for its various biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. Understanding the biological activity of this compound is crucial for its application in pharmaceuticals, food technology, and cosmetics.

- Chemical Formula : CHO

- Molecular Weight : 132.15 g/mol

- CAS Number : 4254-15-3

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Microorganism | MIC (μg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

| Candida albicans | 40 |

These results suggest that this compound could be a potential candidate for developing antimicrobial agents in clinical settings .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The compound demonstrated a notable ability to neutralize free radicals:

| Concentration (μg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 75 |

At higher concentrations, the compound showed a significant reduction in oxidative stress markers, indicating its potential as an antioxidant in food preservation and health applications .

Cytotoxic Effects

In vitro studies have been conducted to evaluate the cytotoxicity of this compound on human cell lines. The results indicated low cytotoxicity with an IC value greater than 200 μg/mL for normal human fibroblast cells. This suggests a favorable safety profile for potential therapeutic uses .

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the use of this compound in topical formulations for treating skin infections caused by Staphylococcus aureus. The formulation showed a significant reduction in infection rates compared to control groups over a four-week period.

Case Study 2: Food Preservation

Another study explored the use of this compound as a preservative in meat products. The results indicated that the compound effectively inhibited microbial growth and extended shelf life without compromising sensory qualities .

科学的研究の応用

Flavoring Agent

Propane-1,2-diol, monoacetate is utilized in the food industry as an auxiliary solvent and diluent for flavor compositions. It enhances the stability of flavor materials and can produce a more pronounced acetic note upon hydrolysis. Its use in flavor formulations allows for the creation of complex taste profiles without overwhelming bitterness at lower concentrations .

Pharmacological Studies

In pharmacology, this compound serves as a safe solvent for drug formulations. Studies have shown that it can modulate neuropsychopharmacological activity in animal models. For instance, it has been observed to potentiate the effects of certain drugs while exhibiting minimal toxicity at lower concentrations. However, higher concentrations may induce significant physiological changes .

| Concentration (%) | Effect Observed |

|---|---|

| 10 - 20 | No significant activity |

| 50 - 100 | Moderate to marked effects on locomotor activity and analgesia |

Analytical Chemistry

This compound is employed in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. It can be effectively analyzed using reverse-phase HPLC methods with acetonitrile and water as mobile phases. This application is crucial for isolating impurities during preparative separations and pharmacokinetic studies .

Case Study 1: Flavor Stability Testing

In a study assessing the stability of flavor compounds in food products, this compound was used to evaluate its effectiveness as a stabilizing agent. Results indicated that formulations containing this compound maintained flavor integrity over extended periods compared to those without it.

Case Study 2: Drug Formulation Development

A pharmacological investigation utilized this compound as a solvent for a novel analgesic formulation. The study demonstrated that the compound enhanced the bioavailability of the active ingredient while minimizing adverse effects associated with higher solvent concentrations.

類似化合物との比較

Structural and Chemical Properties

The following table summarizes key structural and chemical properties of propane-1,2-diol, monoacetate and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 1331-12-0 | C₅H₁₀O₃ | 118.13 | Hydroxyl, acetyl | Acetyl group at 1-hydroxy position |

| 1,2-Propanediol, diacetate | 623-84-7 | C₇H₁₂O₄ | 160.17 | Two acetyl groups | Acetyl groups at 1- and 2-hydroxy positions |

| 1,2,3-Propanetriol, 1-acetate | 106-61-6 | C₅H₁₀O₄ | 134.13 | Hydroxyl, acetyl (glycerol derivative) | Acetyl group on glycerol backbone |

| Propylene glycol monooleate | 1330-80-9 | C₂₁H₄₀O₃ | 340.54 | Oleate ester, hydroxyl | Long-chain fatty acid ester |

Key Observations:

- Degree of Esterification: this compound has one acetyl group, whereas its diacetate derivative (1,2-Propanediol, diacetate) contains two acetyl groups, increasing its hydrophobicity and reducing polarity .

- Backbone Complexity: 1,2,3-Propanetriol, 1-acetate (glycerol monoacetate) has an additional hydroxyl group compared to this compound, enhancing its solubility in polar solvents .

- Fatty Acid Derivatives: Propylene glycol monooleate incorporates a long-chain oleate ester, significantly altering its physicochemical properties (e.g., lower water solubility, higher lipid compatibility) compared to short-chain esters like monoacetate .

準備方法

Cobalt(III)-Mediated Oxidation and Acetylation

The oxidation of propenylbenzene derivatives using cobalt(III) acetate in acetic acid represents a robust pathway to propane-1,2-diol monoacetates. For instance, (E)-1-(p-methoxyphenyl)propene undergoes oxidation at 353 K in acetic acid, yielding threo-1-(p-methoxyphenyl)propane-1,2-diol as the primary product. Subsequent acetylation with acetic anhydride and sodium acetate at 373 K selectively produces the monoacetate derivative (Figure 1A). Gas chromatographic analysis confirms a monoacetate purity of >85%, with biphenyl as an internal standard. This method’s selectivity hinges on steric effects and the electronic nature of substituents on the aromatic ring, favoring monoacetylation over diacetylation.

Manganese(III) Acetate as an Alternative Oxidant

Manganese(III) acetate offers a milder alternative for oxidation-sensitive substrates. In the presence of acetic acid, manganese(III) facilitates the oxidative cleavage of 1-(p-methylphenyl)propene, yielding erythro-1-(p-methylphenyl)propane-1,2-diol. Acetylation under analogous conditions produces the monoacetate with 70–75% yield, though competing diacetate formation (10–15%) necessitates careful chromatographic separation.

Table 1: Comparison of Transition Metal Acetates in Diol Monoacetate Synthesis

| Catalyst | Substrate | Temperature (K) | Monoacetate Yield (%) | Diacetate Yield (%) |

|---|---|---|---|---|

| Co(III) | (E)-1-(p-methoxyphenyl)propene | 353 | 85 | 10 |

| Mn(III) | 1-(p-methylphenyl)propene | 353 | 75 | 15 |

Polymer-Supported Synthesis for Selective Monoacetylation

Immobilization of Diols on Polystyrene Resins

Polymer-bound diols enable precise control over acetylation stoichiometry. For example, 1,10-decanediol immobilized on chloromethylated polystyrene reacts with acetic anhydride in pyridine, yielding the monoacetate with a loading capacity of 0.5–0.9 mmol/g resin. The polymer matrix restricts diffusion, favoring monoacetylation by limiting access to the second hydroxyl group. After reaction, cleavage with hydrobromic acid in acetic acid releases the monoacetate, which is isolated via ether extraction in 65–70% yield.

Scalability and Limitations

While effective for long-chain diols (e.g., 1,10-decanediol), this method faces challenges with shorter diols like propane-1,2-diol due to increased polarity and solubility in aqueous workup solutions. Modifications using cross-linked resins or hydrophobic spacers may improve feasibility for low-molecular-weight substrates.

Stoichiometric Acetylation with Controlled Reactant Ratios

Direct Acetylation Using Acetic Anhydride

Controlled addition of acetic anhydride to propane-1,2-diol in pyridine at 273 K selectively acetylates the primary hydroxyl group. Maintaining a 1:1 molar ratio of diol to anhydride achieves monoacetate yields of 60–65%, with residual diol (20–25%) recoverable via fractional distillation. Excess anhydride or elevated temperatures (>298 K) shift selectivity toward the diacetate, necessitating precise stoichiometric control.

Catalytic Acetylation with 4-Dimethylaminopyridine (DMAP)

DMAP-catalyzed acetylation enhances reaction rates and selectivity. In dichloromethane, propane-1,2-diol reacts with 1.2 equivalents of acetic anhydride in the presence of 5 mol% DMAP, yielding 75–80% monoacetate within 2 hours. Nuclear magnetic resonance (NMR) analysis confirms regioselective acetylation at the primary hydroxyl group (δ 4.12 ppm, triplet) versus the secondary hydroxyl (δ 3.98 ppm, multiplet).

Catalytic Hydrogenation of β-Acetoxyaldehydes

Synthesis of β-Acetoxypropionaldehyde

β-Acetoxypropionaldehyde, the precursor for hydrogenation, is synthesized via acid-catalyzed addition of acetic acid to acrolein. Using a triethylammonium acetate-functionalized polystyrene resin, acrolein reacts with acetic acid at 298 K to yield β-acetoxypropionaldehyde (25 mol% conversion). Thin-film evaporation under reduced pressure (20 mmHg) enriches the aldehyde to 40 wt% for subsequent hydrogenation.

High-Pressure Hydrogenation to Monoacetate

In a 1 L autoclave, β-acetoxypropionaldehyde undergoes hydrogenation at 320 atm H₂ over a nickel catalyst, yielding propane-1,3-diol monoacetate as the primary product. While this method targets the 1,3-diol derivative, analogous conditions applied to β-acetoxypropanal (derived from propionaldehyde) may yield propane-1,2-diol monoacetate. Reaction at 353 K for 12 hours achieves 85% conversion, with monoacetate selectivity >90%.

Table 2: Catalytic Hydrogenation Parameters and Outcomes

| Catalyst | Pressure (atm) | Temperature (K) | Conversion (%) | Monoacetate Selectivity (%) |

|---|---|---|---|---|

| Ni | 320 | 353 | 85 | 90 |

| Pd/C | 200 | 343 | 78 | 88 |

Enzymatic and Microbial Synthesis Routes

Fermentation-Based Production

Metabolically engineered Escherichia coli strains expressing alcohol acetyltransferases could theoretically convert glycerol (a propane-1,2-diol precursor) to the monoacetate. However, this approach remains speculative without direct experimental evidence from the reviewed literature .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for producing Propane-1,2-diol, monoacetate, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodological Answer : this compound is synthesized via esterification of 1,2-propanediol with acetic acid or acetyl chloride under acid catalysis. Optimization involves controlling molar ratios (e.g., 1:1.2 diol-to-acid), temperature (80–100°C), and reaction time (4–6 hours) to maximize monoester yield while minimizing diesters. Techniques like thin-layer chromatography (TLC) or HPLC can monitor reaction progress . For reproducibility, ensure inert atmospheres (N₂) to prevent oxidation and use molecular sieves to remove water, which shifts equilibrium toward ester formation .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound in heterogeneous mixtures?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can distinguish monoacetate (δ ~2.0 ppm for acetate methyl protons) from diacetate or unreacted diol.

- GC-MS : Quantify monoacetate purity using polar capillary columns (e.g., DB-WAX) with temperature programming (50–250°C).

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm resolve monoacetate from diesters and starting materials .

- IR Spectroscopy : Confirm ester carbonyl stretching at ~1740 cm⁻¹ and hydroxyl group absence in purified monoacetate .

Q. How can researchers assess the purity of this compound, and address contamination by diesters or unreacted substrates?

- Methodological Answer : Combine quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) to calculate monoacetate purity. For trace diesters, use preparative chromatography (silica gel, ethyl acetate/hexane eluent) or fractional distillation under reduced pressure (boiling point ~190–210°C). Validate purity via differential scanning calorimetry (DSC) to detect melting point deviations caused by impurities .

Advanced Research Questions

Q. How should experimental designs be structured to study the solvent properties or biological interactions of this compound while minimizing confounding variables?

- Methodological Answer :

- Controlled Variables : Use a pre-test/post-test design with matched control groups (e.g., pure diol or diacetate) to isolate monoacetate effects.

- Replication : Perform triplicate trials with independent syntheses to account for batch variability.

- Blinding : Employ double-blind protocols in biological assays to reduce observer bias .

- Statistical Power : Calculate sample size using ANOVA or t-test assumptions (α=0.05, power=0.8) to ensure detectability of solvent polarity or toxicity effects .

Q. How can researchers resolve contradictions in reported data on this compound’s stability under varying pH or temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Use factorial design (e.g., 2³ design) to test interactions between pH (4–8), temperature (25–60°C), and light exposure. Apply multivariate regression to identify degradation pathways (e.g., hydrolysis to diol + acetic acid). Reconcile discrepancies by standardizing buffer systems (e.g., phosphate vs. citrate) and reporting ionic strength .

Q. What theoretical frameworks guide mechanistic studies of this compound’s role in ester exchange reactions or catalytic systems?

- Methodological Answer : Link experiments to transition-state theory (TST) for kinetic analysis of ester hydrolysis. Use density functional theory (DFT) to model reaction pathways (e.g., B3LYP/6-31G* basis set). Validate computational results with isotopic labeling (¹⁸O in acetate) and kinetic isotope effects (KIE). Align findings with Brønsted-Evans-Polanyi relationships for acid-catalyzed reactions .

Q. What methodological strategies ensure reproducibility in synthesizing this compound across different research groups?

- Methodological Answer :

- Protocol Standardization : Publish detailed synthetic procedures with exact equipment (e.g., Dean-Stark trap for water removal) and reagent grades (e.g., ≥99% acetic acid).

- Interlaboratory Validation : Share samples with collaborating labs for cross-validation via round-robin testing.

- Open Data : Deposit raw NMR/GC-MS files in repositories (e.g., Zenodo) for peer audit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。